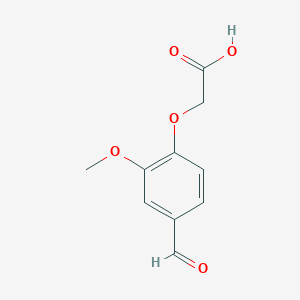

(4-Formyl-2-methoxyphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350724 | |

| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-19-1 | |

| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Formyl-2-methoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of the naturally occurring compound vanillin, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance based on the activities of related phenoxyacetic acid derivatives.

Chemical Properties

(4-Formyl-2-methoxyphenoxy)acetic acid is also known by its IUPAC name, 2-(4-formyl-2-methoxyphenoxy)acetic acid, and is assigned the CAS Registry Number 1660-19-1.[1][2][3] Several synonyms are used in literature and commercial listings, including Vanillinylacetic acid.

Core Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | [3] |

| CAS Registry Number | 1660-19-1 | [1][2][3][4] |

| Synonyms | (4-Formyl-2-methoxyphenoxy)acetic acid, Vanillinylacetic acid | |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2][4] |

| Molecular Weight | 210.18 g/mol | [1][4] |

| Predicted Boiling Point | 396.1°C at 760 mmHg | [3] |

| Predicted Flash Point | 159.5°C | [3] |

| Predicted Density | 1.3±0.1 g/cm³ | [3] |

| Solubility | No data available for the specific compound. Generally, phenoxyacetic acids exhibit limited solubility in water and better solubility in organic solvents. | |

| Melting Point | While no experimental melting point is available for CAS 1660-19-1, a closely related isomer, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, has a reported melting point of 149-151 °C. | [5] |

Spectral Data

Experimental Protocols

The synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid can be achieved through a Williamson ether synthesis, a well-established method for forming ethers from an alcohol (in this case, the phenolic hydroxyl group of vanillin) and an organohalide (a haloacetic acid derivative).[8][9]

Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid from Vanillin

This protocol is adapted from general methods for the synthesis of phenoxyacetic acids.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 6M

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Deprotonation of Vanillin: In a round-bottom flask, dissolve vanillin in an aqueous solution of sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide.

-

Nucleophilic Substitution: To the solution of sodium vanillinate, add chloroacetic acid. The reaction mixture is then heated to facilitate the Sₙ2 reaction, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate and any unreacted phenoxide. The product is then extracted from the aqueous phase using an organic solvent such as diethyl ether.

-

Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

DOT Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid.

Biological Activity and Signaling Pathways

Specific biological studies, including investigations into signaling pathways for (4-Formyl-2-methoxyphenoxy)acetic acid, are limited in publicly available literature. However, the broader class of phenoxyacetic acid derivatives has been the subject of extensive research, revealing a range of biological activities.

General Activities of Phenoxyacetic Acids

-

Herbicidal Activity: Many phenoxyacetic acid derivatives, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides. They mimic the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds.

-

Antibacterial and Antifungal Properties: Various substituted phenoxyacetic acids have demonstrated inhibitory effects against a range of bacteria and fungi.

-

Anthelmintic Activity: Some phenoxyacetic acid compounds have been shown to be effective against parasitic worms.[4]

-

Anti-inflammatory and Anticancer Potential: More recently, certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to act as selective COX-2 inhibitors.[10]

The biological activity of (4-Formyl-2-methoxyphenoxy)acetic acid itself warrants further investigation to determine if it shares these properties and to explore its potential applications in drug development. The presence of the aldehyde group offers a site for further chemical modification, which could lead to the development of novel compounds with specific biological targets.

DOT Diagram of Potential Biological Relevance:

Caption: Overview of potential biological activities based on the phenoxyacetic acid scaffold.

Conclusion

(4-Formyl-2-methoxyphenoxy)acetic acid is a readily synthesizable compound with a chemical structure that holds potential for further derivatization and exploration in various scientific fields. While specific experimental data on its physical and biological properties are not extensively documented, its relationship to vanillin and the broader class of phenoxyacetic acids suggests that it could be a valuable intermediate for the development of new materials and therapeutic agents. Further research is needed to fully characterize this compound and elucidate its specific biological functions and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. 1660-19-1 | (4-Formyl-2-methoxyphenoxy)acetic acid | Tetrahedron [thsci.com]

- 3. Page loading... [guidechem.com]

- 4. (4-Formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | FF70846 [biosynth.com]

- 5. rsc.org [rsc.org]

- 6. (4-FORMYL-2-METHOXYPHENOXY)ACETIC ACID(1660-19-1) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

(4-Formyl-2-methoxyphenoxy)acetic acid molecular structure and formula

An In-depth Technical Guide on (4-Formyl-2-methoxyphenoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, formula, and other key details of (4-Formyl-2-methoxyphenoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

(4-Formyl-2-methoxyphenoxy)acetic acid is an organic compound featuring a phenoxyacetic acid backbone substituted with a formyl and a methoxy group on the benzene ring.[1] The molecular formula for this compound is C10H10O5.[2][3][4]

The structure is characterized by a carboxylic acid group, an ether linkage, an aldehyde (formyl) group, and a methoxy group attached to an aromatic ring. These functional groups are key to its chemical reactivity and potential biological activity.[1]

Molecular Structure:

Physicochemical and Identification Data

A summary of the key quantitative data and identifiers for (4-Formyl-2-methoxyphenoxy)acetic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H10O5 | [2][3][4] |

| Molecular Weight | 210.18 g/mol | [2][5] |

| CAS Number | 1660-19-1 | [2][3] |

| Appearance | White solid | [6] |

| Melting Point | 149-151 °C | [6] |

| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O | [2][7] |

| InChI | InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | [7] |

| InChIKey | GRMPBSIGDVNLKQ-UHFFFAOYSA-N | [7] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [2] |

Experimental Protocol: Synthesis

A general method for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid can be adapted from procedures reported for analogous 2-(formylphenoxy)acetic acids.[6] The synthesis typically involves the reaction of a substituted 2-hydroxybenzaldehyde with an alpha-haloacetic acid ester, followed by hydrolysis. A plausible synthesis starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), an isomer of the required precursor, is often used for related compounds. For the synthesis of the title compound, 4-formyl-2-methoxyphenol would be the appropriate starting material.

General Synthesis Protocol:

-

Reaction Setup: A mixture of the corresponding 2-hydroxybenzaldehyde derivative (in this case, 4-formyl-2-methoxyphenol) (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (K2CO3) (20 mmol) is prepared in freshly distilled dimethylformamide (DMF) (50 mL).[6]

-

Reaction Conditions: The reaction mixture is heated to 80 °C with stirring.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent (DMF) is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated potassium chloride solution.[6]

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and the solvent is evaporated.[6] The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure (4-Formyl-2-methoxyphenoxy)acetic acid.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid.

References

- 1. Buy 2-(2-Formyl-4-methoxyphenoxy)acetic acid | 24589-93-3 [smolecule.com]

- 2. (4-Formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | FF70846 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. (4-FORMYL-2-METHOXYPHENOXY)ACETIC ACID [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]

Synthesis of (4-Formyl-2-methoxyphenoxy)acetic Acid from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid, a valuable building block in medicinal chemistry, utilizing vanillin as a readily available starting material. The synthesis is achieved through a robust Williamson ether synthesis, a fundamental reaction in organic chemistry. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla extract, is an abundant and cost-effective phenolic aldehyde. Its unique trifunctional structure, comprising a hydroxyl group, a methoxy group, and an aldehyde, makes it an exceptionally versatile starting material for the synthesis of a wide array of derivatives with significant pharmacological potential. The modification of vanillin's core structure has led to the development of compounds with diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

(4-Formyl-2-methoxyphenoxy)acetic acid is a key derivative of vanillin that serves as a crucial intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically active agents. The introduction of the carboxymethyl ether moiety enhances the molecule's polarity and provides an additional site for chemical modification, making it a valuable scaffold in drug design and development. This guide details the efficient synthesis of this compound from vanillin via the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The synthesis of (4-formyl-2-methoxyphenoxy)acetic acid from vanillin is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

-

Deprotonation: The phenolic hydroxyl group of vanillin is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction. This results in the displacement of the chloride ion and the formation of the ether linkage.

The overall reaction is illustrated in the following diagram:

Caption: Reaction scheme for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.[1][2]

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| Vanillin | C₈H₈O₃ | 152.15 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Deionized Water | H₂O | 18.02 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Graduated cylinders

-

Büchner funnel and vacuum flask

-

pH paper

-

Melting point apparatus

3.3. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (20 mL). To this solution, add vanillin (7.61 g, 50 mmol) and stir until a clear solution is obtained.

-

Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (5.67 g, 60 mmol) in deionized water (15 mL).

-

Reaction: Attach a reflux condenser to the round-bottom flask and heat the vanillin solution to a gentle reflux using a heating mantle. Add the chloroacetic acid solution dropwise to the refluxing mixture over a period of 15-20 minutes.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring until the pH is approximately 2 (test with pH paper). A precipitate of (4-formyl-2-methoxyphenoxy)acetic acid will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure (4-formyl-2-methoxyphenoxy)acetic acid as a white solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| Vanillin | 7.61 g (50 mmol, 1.0 eq) |

| Sodium Hydroxide | 4.0 g (100 mmol, 2.0 eq) |

| Chloroacetic Acid | 5.67 g (60 mmol, 1.2 eq) |

| Reaction Conditions | |

| Solvent | Water |

| Temperature | Reflux (~100 °C) |

| Reaction Time | 1-2 hours |

| Product | |

| Product Name | (4-Formyl-2-methoxyphenoxy)acetic acid |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Theoretical Yield | 10.51 g |

| Expected Results | |

| Appearance | White solid |

| Expected Yield | ~79% |

| Melting Point | 149-151 °C |

Experimental Workflow

The following diagram illustrates the overall workflow of the synthesis.

Caption: Experimental workflow for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid.

Conclusion

The Williamson ether synthesis provides an efficient and straightforward method for the preparation of (4-formyl-2-methoxyphenoxy)acetic acid from the readily available and renewable starting material, vanillin. The procedure outlined in this guide is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and development. The detailed protocol and data presented herein are intended to support researchers in their efforts to explore the chemical space around the vanillin scaffold.

References

(4-Formyl-2-methoxyphenoxy)acetic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Formyl-2-methoxyphenoxy)acetic acid, a key organic compound with applications in synthetic chemistry and potential for drug discovery. This document details its chemical identifiers, physical and chemical properties, synthesis protocols, and spectral characterization data.

Core Identifiers and Properties

(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of phenoxyacetic acid, is a solid organic compound. Its core structure features a methoxy and a formyl group attached to the phenoxy ring, contributing to its specific reactivity and potential biological activity.

| Identifier | Value | Reference |

| CAS Number | 1660-19-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |

| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)O | [1] |

| InChI | InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | [2] |

| InChIKey | GRMPBSIGDVNLKQ-UHFFFAOYSA-N | [2] |

Table 1: Chemical Identifiers for (4-Formyl-2-methoxyphenoxy)acetic acid

| Property | Value |

| Appearance | Solid |

| Storage Temperature | 10°C - 25°C |

| Predicted XlogP | 0.4 |

Table 2: Physicochemical Properties of (4-Formyl-2-methoxyphenoxy)acetic acid

Synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid

The synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol

A general and efficient method for the synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an acetate source in the presence of a base.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated potassium chloride (KCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of vanillin (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled dimethylformamide (50 mL) is heated at 80 °C.

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion of the reaction, the solvent is removed under vacuum.

-

The reaction mixture is then dissolved in 10 mL of ethyl acetate and washed with a saturated potassium chloride solution (3 x 10 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

The crude product is then purified by column chromatography or recrystallization to afford pure (4-Formyl-2-methoxyphenoxy)acetic acid.

A similar reported synthesis for an isomeric compound, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, yielded a white solid with a melting point of 149-151 °C and a yield of 79%.[3]

Spectroscopic Data

| Data Type | Description |

| ¹H NMR (DMSO-d₆, 800 MHz) of 2-(2-Formyl-4-methoxyphenoxy)acetic acid (Isomer) | δ (ppm): 3.76 (s, 3H), 4.82 (s, 2H), 7.15 (d, J=9.1 Hz, 1H), 7.18 (d, J=... Hz, 1H)[3] |

| ¹³C NMR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Data available, requires access to spectral database.[4] |

| FTIR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Data available, requires access to spectral database.[5] |

| Mass Spectrometry (GC-MS) of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester | Molecular Weight: 224.21 g/mol . Data available, requires access to spectral database.[6] |

Table 3: Spectroscopic Data for (4-Formyl-2-methoxyphenoxy)acetic acid and its Methyl Ester

Potential Applications in Research and Drug Development

Phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has been investigated for various therapeutic applications, including:

-

Antibacterial and Anthelmintic Agents: Phenoxyacetic acid compounds have demonstrated activity against bacteria and helminths.[1] The proposed mechanism involves interaction with the cell membrane, leading to mitochondrial dysfunction and subsequent cell death.[1]

-

Herbicidal Activity: Certain phenoxyacetic acid derivatives are known to possess herbicidal properties.[7][8]

-

Anti-inflammatory Agents: Research into phenoxyacetic acid analogs has revealed their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests a potential application in the development of novel anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The presence of the formyl and methoxy functional groups on the aromatic ring of (4-Formyl-2-methoxyphenoxy)acetic acid provides a scaffold for further chemical modification to explore and optimize these biological activities. It serves as a valuable starting material for the synthesis of more complex molecules, such as β-lactams.[9]

Experimental and Logical Workflow Diagrams

To facilitate understanding of the synthesis and potential derivatization of (4-Formyl-2-methoxyphenoxy)acetic acid, the following workflows are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for (4-Formyl-2-methoxyphenoxy)acetic acid.

Caption: Workflow for drug discovery from the title compound.

References

- 1. (4-Formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | FF70846 [biosynth.com]

- 2. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Pathway of (4-Formyl-2-methoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of vanillin, is a molecule of interest in organic synthesis and potential biological applications. Its structure, featuring a phenoxyacetic acid moiety, suggests potential herbicidal properties, as this class of compounds is known to mimic the plant hormone auxin, leading to uncontrolled growth in susceptible plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Formyl-2-methoxyphenoxy)acetic acid, a detailed experimental protocol for its synthesis, and a summary of its potential mechanism of action based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Formyl-2-methoxyphenoxy)acetic acid is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 1660-19-1 | [1] |

| Appearance | White solid | |

| Melting Point | 149-151 °C | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of (4-Formyl-2-methoxyphenoxy)acetic Acid

The synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid can be achieved from vanillin, a readily available starting material. The following is a general experimental protocol adapted from literature procedures for the synthesis of 2-(formyl-phenoxy)acetic acids.

Experimental Protocol: Synthesis from Vanillin

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), freshly distilled

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated potassium chloride (KCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl (4-Formyl-2-methoxyphenoxy)acetate

-

In a round-bottom flask, combine vanillin (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol).

-

Add freshly distilled dimethylformamide (50 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with a saturated KCl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl (4-formyl-2-methoxyphenoxy)acetate.

-

Purify the crude product by flash chromatography.

Step 2: Hydrolysis to (4-Formyl-2-methoxyphenoxy)acetic Acid

-

Dissolve the purified methyl (4-formyl-2-methoxyphenoxy)acetate in a 1:1 mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the hydrolysis by TLC.

-

Once the ester is fully consumed, remove the THF by rotary evaporation.

-

Add aqueous sodium bicarbonate solution and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Formyl-2-methoxyphenoxy)acetic acid as a white solid.

Caption: Synthetic pathway of (4-Formyl-2-methoxyphenoxy)acetic acid.

Spectral Data

¹H NMR Spectroscopy

-

¹H NMR (800 MHz, DMSO-d₆) δ (ppm): 13.09 (br. s., 1H), 10.42 (s, 1H), 7.53 (d, J=2.3 Hz, 1H), 7.48 (dd, J=8.6, 2.3 Hz, 1H), 7.08 (d, J=8.6 Hz, 1H), 4.85 (s, 2H), 3.76 (s, 3H).

¹³C NMR, FTIR, and Mass Spectrometry (Reference Data for Methyl Ester)

The following data is for Methyl (4-formyl-2-methoxyphenoxy)acetate and is provided for reference purposes only.

| ¹³C NMR | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |

| Data not available | Characteristic peaks for C=O (ester and aldehyde), C-O stretching, and aromatic C-H bending are expected. | Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathway

Phenoxyacetic acid derivatives are a well-known class of herbicides.[2] Their mechanism of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[3][4] This leads to a disruption of normal plant growth processes in susceptible species, typically broad-leaf weeds.[2]

When applied to a target plant, phenoxyacetic acid herbicides are thought to interact with auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[3][4] This interaction triggers a cascade of downstream effects, including uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death.[2] Unlike the naturally occurring auxin, the concentration of which is tightly regulated by the plant, synthetic auxins like phenoxyacetic acids overwhelm the plant's regulatory systems.[3]

While specific studies on the herbicidal activity of (4-Formyl-2-methoxyphenoxy)acetic acid are not widely reported, its structural similarity to other phenoxy herbicides suggests it may act through a similar auxin-mimicking mechanism.

Caption: Proposed mechanism of action for phenoxyacetic acid herbicides.

References

The Diverse Biological Landscape of Phenoxyacetic Acid Derivatives: A Technical Overview

An in-depth exploration of the multifaceted biological activities of phenoxyacetic acid derivatives, detailing their therapeutic potential across oncology, infectious diseases, inflammation, and agriculture. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of quantitative data, experimental methodologies, and key signaling pathways.

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively investigated for a wide range of biological activities.[1][2] This structural motif is a core component in numerous established pharmaceutical agents and continues to be a focal point for the discovery of new therapeutic leads.[1] The inherent synthetic tractability of the phenoxyacetic acid core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1][2] This technical guide delves into the significant biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties, presenting key quantitative data, experimental protocols, and the underlying molecular mechanisms.

Anticancer Activity

Phenoxyacetic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes required for tumor growth and proliferation.

A noteworthy study highlighted the cytotoxic effects of novel phenoxyacetamide derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3] One particular compound demonstrated impressive activity against HepG2 cells, with a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3] Other research has identified phenoxyacetic acid derivatives with potent antiproliferative activity against various cancer cell lines including melanoma (G-361), prostate cancer (LNCaP), and colorectal cancer.[1] For instance, 4-chlorophenoxyacetic acid has shown high cytotoxic activity against breast cancer cells.[1]

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |

| Phenoxyacetamide Derivative I | HepG2 | IC50 | 1.43 µM | 5-FU | 5.32 µM |

| Phenoxyacetamide Derivative I | MCF-7 | IC50 | 7.43 µM | 5-FU | Not Specified |

| 4-chlorophenoxyacetic acid | Breast Cancer Cells | IC50 | 0.194 ± 0.09 µg/ml | Cisplatin | 0.236 ± 0.07 µg/ml |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer Cells | IC50 | 4.8 ± 0.35 µM | RGZ | 9.8 ± 0.4 µM |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | IC50 | 104.86 µM | Not Specified | Not Specified |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate LNCaP | IC50 | 145.39 µM | Not Specified | Not Specified |

| Derivative with IC50 1.64+0.41µM | HeLa Cells | IC50 | 1.64 ± 0.41 µM | Etoposide | 2.45 ± 0.85 µM |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of phenoxyacetic acid derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetic acid derivatives and a standard anticancer drug (e.g., 5-FU) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[4][5] Selective COX-2 inhibitors offer a significant therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Recent studies have described the synthesis of novel phenoxyacetic acid derivatives with significant COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib.[4][5] In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory effects of these compounds, demonstrating a significant reduction in paw thickness and weight.[5] Furthermore, these derivatives have been shown to reduce the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[4][5]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Target | Activity Metric | Value | Selectivity Index (COX-1/COX-2) |

| Compound 5f | COX-2 | IC50 | 0.06 ± 0.01 µM | 133.34 |

| Compound 7b | COX-2 | IC50 | Not specified in abstract | Not specified in abstract |

| Compounds 5d-f, 7b, 10c-f | COX-2 | IC50 | 0.06-0.09 µM | Not specified in abstract |

| Compound 6a | COX-2 | IC50 | 0.03 µM | 365.4 |

| Compound 6c | COX-2 | IC50 | 0.03 µM | 196.9 |

In vivo activity of selected compounds:

| Compound | Parameter | Reduction vs. Carrageenan Group |

| Compound 5f | Paw Thickness | 63.35% |

| Compound 7b | Paw Thickness | 46.51% |

| Compound 5f | Paw Weight | 68.26% |

| Compound 7b | Paw Weight | 64.84% |

| Compound 5f | TNF-α Levels | 61.04% |

| Compound 7b | TNF-α Levels | 64.88% |

| Compound 5f | PGE-2 Levels | 60.58% |

| Compound 7b | PGE-2 Levels | 57.07% |

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds (phenoxyacetic acid derivatives), a reference drug (e.g., celecoxib), and a vehicle control are administered orally to different groups of rats.

-

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The reduction in paw thickness and weight can also be measured at the end of the experiment.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1] The structural modifications on the phenoxyacetic acid scaffold play a crucial role in determining the spectrum and potency of their antimicrobial activity.

For instance, certain derivatives have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli) bacteria.[1][7] The introduction of specific substituents, such as fluoro groups, has been shown to enhance the antimicrobial efficacy.[1] Antifungal activity against strains like Candida albicans has also been reported for some derivatives.[1]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value | Standard | Standard Value |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition | 20 mm | Septonex | 17 mm |

| Antifungal Derivative | C. albicans | Zone of Inhibition | 24 mm | Griseofulvin | 20 mm |

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to screen for antimicrobial activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound (phenoxyacetic acid derivative) and a standard antibiotic are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Herbicidal Activity

Phenoxyacetic acid derivatives, particularly chlorophenoxy herbicides like 2,4-D and MCPA, are well-established as selective herbicides for the control of broadleaf weeds in various crops.[8][9] Their mechanism of action involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[8] This leads to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible dicotyledonous plants, while monocotyledonous plants remain relatively unaffected.[8][10]

These synthetic auxins interact with auxin-binding proteins in plant cells, triggering a cascade of physiological effects similar to those induced by IAA, but in an unregulated and lethal manner.[8]

Mechanism of Action: Auxin Mimicry

Caption: Auxin mimicry mechanism of phenoxyacetic acid herbicides.

Other Biological Activities

Beyond the major activities discussed, phenoxyacetic acid derivatives have also shown promise in other therapeutic areas. These include:

-

Antidiabetic Activity: Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion.[11][12]

-

Anticonvulsant Activity: Some phenoxyacetic acid derivatives with anti-inflammatory properties have also demonstrated significant anticonvulsant effects in preclinical models of epilepsy.[13][14]

-

Antihypertensive and Antihistaminic Activities: The phenoxyacetic acid moiety is present in commercially available drugs for hypertension and allergic disorders.[1][2]

Conclusion

The phenoxyacetic acid scaffold is a remarkably versatile platform for the development of new biologically active molecules. The extensive body of research highlights its potential in diverse fields, from human therapeutics to crop protection. The ability to systematically modify the core structure allows for the optimization of activity against various biological targets. Future research in this area will likely focus on elucidating more detailed mechanisms of action, improving the selectivity and safety profiles of lead compounds, and exploring novel therapeutic applications for this privileged chemical structure. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for innovative solutions to pressing challenges in medicine and agriculture.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Vanillin Derivatives in Organic Synthesis: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Vanillin, a naturally occurring phenolic aldehyde, has emerged as a versatile and sustainable building block in modern organic synthesis. Its inherent structural features—a reactive aldehyde, a phenolic hydroxyl group, and an electron-rich aromatic ring—provide a scaffold for the creation of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthesis of vanillin derivatives, focusing on key experimental protocols, quantitative data, and the biological signaling pathways they modulate.

Data Presentation: Synthesis and Bioactivity of Vanillin Derivatives

The following tables summarize quantitative data for the synthesis and biological evaluation of various vanillin derivatives, providing a comparative overview for researchers.

Table 1: Synthesis of Vanillin Derivatives - Reaction Yields

| Derivative Type | Reaction | Reagents and Conditions | Yield (%) | Reference |

| Acetyl Vanillin | Acetylation | Acetic anhydride, pyridine, DCM, rt, 3-4 h | High (not specified) | [1] |

| Acetyl Nitro Vanillin | Nitration | Fuming nitric acid, DCM, -5 to -10 °C, 1-2 h | Not specified | [1] |

| Schiff Bases (various amines) | Condensation | Acetyl nitro vanillin, various amines, ethanol, rt, 2-3 h | Moderate to Good | [1] |

| Vanillyl Butyl Ether | Etherification | Potassium borohydride, chlorobutane, ethyl acetate, 30-40 °C, 4 h | 90.51 | [2] |

| Vanillyl Acetate (basic) | Esterification | Acetic anhydride, 10% NaOH, rt, 20 min | 58.10 | [3][4] |

| Vanillyl Acetate (acidic) | Esterification | Acetic anhydride, 1.0 M H₂SO₄, acetic acid, rt, 1 h | Not specified | [3][5] |

| Mannich Bases (various amines) | Mannich Reaction | Formaldehyde, secondary amines, ethanol, reflux, 30 min then rt, 12-24 h | Good | [6] |

| Chalcone (from 3-bromo-vanillin) | Claisen-Schmidt | 3-bromo-vanillin, 2,4-dihydroxyacetophenone, KOH, KSF montmorillonite, methanol | 1 | [7] |

Table 2: Anticancer Activity of Vanillin Derivatives (IC₅₀ values in µM)

| Derivative | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Vanillin | HT-29 (Colon) | >1000 µg/mL | G0/G1 and G2/M cell cycle arrest, apoptosis | [8] |

| Vanillin | HepG2 (Liver), SH-SY5Y (Neuroblastoma) | Dose-dependent inhibition | Apoptosis via mitochondrial membrane depolarization and ROS production | [9] |

| IPM711 (Imidazophenanthroline derivative) | HT-29, HCT-116 (Colon) | Not specified | Inhibition of Wnt/β-catenin signaling pathway | [8] |

| Iodolactone derivative (10b) | CLBL-1 (Canine B-cell lymphoma) | 46.3 | Not specified | [7] |

| Chalcone derivative (5f) | MIA PaCa-2 (Pancreatic) | 5.4 ± 0.7 | Not specified | [10] |

| Chalcone derivative (5f) | A549 (Lung) | 10.45 ± 2.15 | Not specified | [10] |

| Chalcone derivative (5f) | MCF-7 (Breast) | 13.0 ± 1.68 | Not specified | [10] |

| Naphthalimido Vanillin (2a) | - | - | BuChE selective inhibition (IC₅₀ = 0.27 µM) | [11][12] |

Table 3: Antioxidant Activity of Vanillin Derivatives

| Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| Vanillin | DPPH | 0.81 | [13] |

| Vanillyl acetate (E-1) | DPPH | 0.63 | [13] |

| 3,4-dihydroxy benzaldehyde (E-2) | DPPH | 0.84 | [13] |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [13] |

| Vanillic acid (J-2) | DPPH | 0.85 | [13] |

| Dopamine-connected vanillin (1k) | DPPH | 11.02 | [14] |

| Dopamine-connected vanillin (1e) | ABTS | - | 96.21% inhibition |

| Naphthalimido Vanillin (2a) | DPPH | 16.67 µM | [11][12] |

Experimental Protocols: Synthesis of Key Vanillin Derivatives

This section provides detailed methodologies for the synthesis of representative vanillin derivatives.

Synthesis of Vanillin Schiff Bases

This protocol describes a three-step synthesis of vanillin-derived Schiff bases, involving acetylation, nitration, and final condensation with various amines.

Step 1: Preparation of Acetyl Vanillin [1]

-

Materials: Vanillin, dichloromethane (DCM), acetic anhydride, dry pyridine.

-

Procedure:

-

Dissolve vanillin (3.2 mmol) in 5-6 mL of DCM.

-

Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.

-

Stir the mixture for 3-4 hours at room temperature.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl acetate solvent system.

-

Evaporate the DCM and pour the mixture onto crushed ice.

-

Filter the resulting precipitate, rinse with water, and dry.

-

Recrystallize the crude product from 95% ethanol.

-

Step 2: Preparation of Acetyl Nitro Vanillin [1]

-

Materials: Acetyl vanillin, DCM, fuming nitric acid.

-

Procedure:

-

Dissolve acetyl vanillin (2.59 mmol) in 5 mL of DCM.

-

Cool the mixture to -5 to -10 °C in an ice-salt bath with stirring.

-

Once a clear solution is obtained, add 2 mL of fuming nitric acid to the reaction mixture.

-

Stir for 1-2 hours at room temperature.

-

For workup, add ice-cold water to precipitate the product.

-

Filter, wash, and dry the precipitate.

-

Monitor the reaction using TLC with a 1:1 Hexane:Ethyl acetate solvent system.

-

Step 3: General Method for Preparation of Schiff Bases [1]

-

Materials: Acetyl nitro vanillin, various amines, ethanol.

-

Procedure:

-

Dissolve an equimolar mixture of acetyl nitro vanillin (0.418 mmol) in 25 mL of ethanol.

-

Add the desired amine (0.428 mmol) to the mixture and stir for 2-3 hours at ambient temperature.

-

Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

-

Evaporate the solvent to collect the oily compounds.

-

Synthesis of Vanillin Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone derivative from a halogenated vanillin precursor.

-

Materials: 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 2,4-dihydroxyacetophenone, potassium hydroxide (40% solution), KSF montmorillonite, methanol.

-

Procedure:

-

The synthesis is performed via a Claisen-Schmidt condensation.

-

Combine 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2,4-dihydroxyacetophenone in methanol.

-

Add a 40% solution of KOH as a base and KSF montmorillonite as a catalyst.

-

The reaction mixture is stirred, likely at room temperature or with gentle heating, until completion (monitoring by TLC is recommended).

-

Workup typically involves neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.[7]

-

Williamson Ether Synthesis of Vanillyl Butyl Ether

This one-pot method describes the synthesis of a vanillyl alcohol ether.

-

Materials: Vanillin, ethyl acetate, potassium borohydride, chlorobutane.

-

Procedure:

-

Dissolve 100.00 g of vanillin in 231.65 g of ethyl acetate with stirring.

-

Add 28.36 g of potassium borohydride and 60.85 g of chlorobutane.

-

React for 4 hours at 30-40 °C.

-

Cool to room temperature and filter to remove solids.

-

Wash the filter residue, combine the washing solution with the filtrate, and distill the mixed solution under reduced pressure to obtain the crude product.

-

Purify by vacuum rectification at 165 °C to obtain vanillyl butyl ether.[2]

-

Esterification of Vanillin to Vanillyl Acetate

This protocol details the esterification of vanillin under basic conditions.

-

Materials: Vanillin, 10% sodium hydroxide solution, acetic anhydride, ice-cold water.

-

Procedure:

-

Dissolve 1.5 g of vanillin in 25 mL of 10% sodium hydroxide in a 250 mL Erlenmeyer flask to obtain a bright yellow-green solution.

-

Add 30 g of crushed ice and then add acetic anhydride. A cloudy, milky white precipitate forms immediately.

-

Stopper the flask and shake it several times over a 20-minute period.

-

Filter the precipitate using a Hirsch funnel or a small Büchner funnel.

-

Wash the solid with 5 mL of ice-cold water three times.

-

Mannich Reaction for the Synthesis of Vanillin-Based Aminoalkyl Naphthols

This protocol describes a green chemistry approach for a one-pot, three-component Mannich reaction.

-

Materials: 2-naphthol, vanillin, p-nitroaniline (or other amine), tannic acid, ethanol.

-

Procedure:

-

A mixture of 2-naphthol, vanillin, and p-nitroaniline (or another amine) in a specific molar ratio (e.g., 1:1:1.3) is taken.

-

A catalytic amount of tannic acid is added.

-

The reaction can be carried out using various green protocols such as heating in an oil bath, microwave irradiation, or using a hot plate with a magnetic stirrer.

-

Reaction progress is monitored by TLC.

-

After completion, the crude product is cooled, washed with water to remove unreacted vanillin and tannic acid.

-

The pure product is obtained by recrystallization from ethanol.

-

Signaling Pathways and Experimental Workflows

The biological activity of vanillin derivatives is often attributed to their interaction with key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

Signaling Pathways Modulated by Vanillin Derivatives

Caption: Key signaling pathways modulated by vanillin and its derivatives.

Experimental Workflow: Synthesis and Evaluation of Vanillin Derivatives

Caption: General workflow for synthesis and evaluation of vanillin derivatives.

High-Throughput Screening Workflow for Antimicrobial Vanillin Derivatives

Caption: High-throughput screening workflow for antimicrobial vanillin derivatives.

Conclusion

Vanillin and its derivatives represent a promising and sustainable platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of these compounds make them attractive candidates for further investigation in drug discovery programs. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research in this exciting area of organic and medicinal chemistry. Further exploration into the structure-activity relationships and mechanisms of action of vanillin derivatives will undoubtedly unlock their full therapeutic potential.

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Discovery and Therapeutic Potential of Vanillin-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, the primary chemical component of the extract of the vanilla bean, has a rich history, evolving from a prized natural flavorant to a versatile platform for the development of novel therapeutic agents. First isolated in 1858 by Nicolas-Theodore Gobley, its structure was elucidated and the first synthesis was achieved in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[1] Historically, the demand for vanillin far outstripped the supply from vanilla beans, leading to the development of various synthetic routes, initially from eugenol and later from lignin, a byproduct of the paper industry, and guaiacol.[2] Beyond its ubiquitous use in the food and fragrance industries, vanillin and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery and history of vanillin-based compounds, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their mechanisms of action, with a focus on their potential in drug development.

I. Historical Synthesis of Vanillin

The commercial production of vanillin has evolved through several key methods, driven by the need for more economical and scalable processes to meet global demand.

Synthesis from Eugenol

One of the earliest commercial methods for vanillin synthesis utilized eugenol, a major component of clove oil. This process typically involves the isomerization of eugenol to isoeugenol, followed by oxidation to yield vanillin.

Experimental Protocol: Synthesis of Vanillin from Eugenol

This protocol describes a laboratory-scale synthesis of vanillin from eugenol via oxidation with nitrobenzene.

-

Materials: Eugenol, potassium hydroxide, nitrobenzene, dimethyl sulfoxide (DMSO), water, diethyl ether, sodium bisulfite, sulfuric acid, cyclohexane.

-

Procedure:

-

A mixture of eugenol (2.14 g, 0.013 mol), potassium hydroxide (4.75 g, 0.084 mol), nitrobenzene (10 ml, 0.097 mol), DMSO (20 ml, 0.28 mol), and water (10 ml) is heated at 136-139 °C for 48 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

After cooling, water is added to the mixture, which is then acidified with hydrochloric acid and extracted with diethyl ether.[3]

-

The ether extract is washed with sodium bisulfite solution to form the bisulfite adduct of vanillin, separating it from other organic compounds.[3]

-

The aqueous bisulfite solution is then acidified with sulfuric acid and heated at 50-60 °C for 40 minutes to regenerate the vanillin.[3]

-

After cooling, the crude vanillin is extracted and recrystallized from cyclohexane to yield a white solid.[3]

-

Synthesis from Lignin

In the 1930s, a significant advancement in vanillin production came from the utilization of lignin, a complex polymer found in wood and a major byproduct of the papermaking industry. The alkaline nitrobenzene oxidation of lignosulfonates was a common industrial method.

Experimental Protocol: Alkaline Nitrobenzene Oxidation of Lignin to Vanillin

This protocol outlines a general laboratory procedure for the oxidation of lignin to produce vanillin.

-

Materials: Lignin (e.g., from Kraft pulping), sodium hydroxide (NaOH), nitrobenzene, methanol, water, hydrochloric acid (HCl), toluene.

-

Procedure:

-

An aqueous solution of lignin (e.g., 60 g/L) and NaOH (e.g., 80 g/L) is prepared.

-

The lignin solution and nitrobenzene are added to a reaction vessel.

-

The mixture is heated under pressure (e.g., at 160-180 °C) for a defined period (e.g., 2-4 hours).[4]

-

After the reaction, the mixture is cooled, and unreacted nitrobenzene and its reduction products are removed by steam distillation or solvent extraction.

-

The remaining solution is acidified with HCl to precipitate the vanillin and other phenolic products.

-

The crude vanillin is then purified by extraction with a solvent like toluene, followed by vacuum distillation and recrystallization.[2]

-

Synthesis from Guaiacol

The most prevalent contemporary method for synthetic vanillin production starts from guaiacol, a petrochemical precursor. The guaiacol-glyoxylic acid process is a widely used industrial route.

Experimental Protocol: Synthesis of Vanillin from Guaiacol and Glyoxylic Acid

This protocol describes the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.

-

Materials: Guaiacol, glyoxylic acid, sodium hydroxide (NaOH), catalyst (e.g., copper-based), sulfuric acid, toluene.

-

Procedure:

-

Guaiacol and glyoxylic acid are reacted in an aqueous alkaline medium (NaOH solution) at a controlled temperature (e.g., 40-80 °C). The molar ratio of glyoxylic acid to guaiacol is typically around 1:1.0-1.2.[5]

-

The condensation reaction forms 3-methoxy-4-hydroxymandelic acid.[6]

-

The reaction mixture is then subjected to oxidation, often in the presence of a catalyst and an oxidizing agent (air or oxygen), at a higher temperature (e.g., 80-100 °C).[5] This step converts the mandelic acid derivative to the corresponding glyoxylic acid.

-

The solution is then acidified with sulfuric acid and heated to induce decarboxylation, yielding crude vanillin.[5]

-

The vanillin is purified by extraction with toluene and subsequent vacuum distillation and recrystallization.[5]

-

II. Quantitative Data on Vanillin Synthesis

The efficiency of different vanillin synthesis methods can be compared based on their reported yields.

| Starting Material | Method | Reported Yield (%) | Reference |

| Eugenol | Oxidation with Nitrobenzene | 16 | [3] |

| Isoeugenol | Acetylation, Oxidative Cleavage, Hydrolysis | 40 (student yield) | [1] |

| Guaiacol & Glyoxylic Acid | Condensation, Oxidation, Decarboxylation | 86.3 | [5] |

| Lignin (Coconut Husk) | Alkaline Nitrobenzene Oxidation | 4.01 | [7] |

| Isoeugenol | Catalytic Oxidation with Oxygen | 92.4 | [8] |

III. Vanillin-Based Compounds in Drug Development

The chemical structure of vanillin, with its reactive aldehyde and hydroxyl groups, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications.

Synthesis of Vanillin Derivatives

Experimental Protocol: Synthesis of Vanillin-Based Schiff Bases

This protocol describes the synthesis of Schiff base derivatives from vanillin, which have shown antimicrobial and anticancer activities.

-

Materials: Vanillin, substituted primary amines (e.g., 2-nitroaniline, 3-nitroaniline, 4-nitroaniline), ethanol.

-

Procedure:

-

Vanillin is condensed with an equimolar amount of a primary amine in hot ethanol.[9]

-

The reaction mixture is refluxed for a specified period (e.g., 2 hours).[9]

-

The resulting Schiff base product often precipitates from the solution upon cooling and can be collected by filtration, washed with ethanol, and dried.[10]

-

The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR.[10]

-

Experimental Protocol: Synthesis of Vanillyl Alcohol Ether Derivatives

This protocol outlines a one-pot synthesis of vanillyl alcohol ethers.

-

Materials: Vanillin, a metal complex hydride (e.g., sodium borohydride), an alkylating reagent, and a solvent.

-

Procedure:

-

Vanillin is dissolved in a suitable solvent and stirred.

-

A metal complex hydride and an alkylating reagent are added to the solution.

-

The reaction is carried out at a controlled temperature (e.g., 30-40 °C) for a specific duration (e.g., 3-4 hours).[11]

-

The resulting vanillyl alcohol ether is then isolated and purified.[11]

-

Biological Evaluation of Vanillin-Based Compounds

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: 96-well plates, cultured cells, test compounds (vanillin derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.[12]

-

The cells are then treated with various concentrations of the vanillin derivatives for a specified period (e.g., 72 hours).[12]

-

After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[12]

-

The plate is incubated for a few hours (e.g., 1.5 hours) at 37 °C to allow for the formation of formazan crystals by metabolically active cells.[12]

-

The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[12]

-

The absorbance is measured on a microplate reader at a wavelength of around 492 nm.[12] Cell viability is calculated as a percentage of the untreated control.

-

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of vanillin compounds on signaling pathways.

-

Materials: Cultured cells, test compounds, lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., against p-p65, p-p38), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Cells are treated with the vanillin derivative and/or an inflammatory stimulus (e.g., LPS).

-

The cells are then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[13]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of NF-κB p65 or p38 MAPK).[13]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[13]

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]

-

IV. Signaling Pathways and Mechanisms of Action

Vanillin and its derivatives exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a key role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Vanillin has been shown to inhibit NF-κB activation.[14] One mechanism of this inhibition is the prevention of the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation.[15] By inhibiting p65 phosphorylation, vanillin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[15][16]

Caption: Vanillin inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Vanillin and its derivatives have been shown to modulate MAPK signaling. For instance, vanillin can activate the ASK1-p38 MAPK pathway, which can lead to increased apoptosis in colorectal cancer cells.[17] Conversely, in other contexts, such as in response to inflammatory stimuli, vanillin can inhibit the phosphorylation of p38 and ERK1/2, thereby reducing the production of pro-inflammatory mediators.[18]

Caption: Vanillin can modulate the MAPK signaling pathway.

V. Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of vanillin-based compounds.

Caption: General workflow for the synthesis of vanillin derivatives.

Caption: Workflow for in vitro biological evaluation.

VI. Conclusion

From its origins as a cherished natural flavor to its current status as a key starting material for chemical synthesis, vanillin has had a remarkable journey. The development of various synthetic routes has not only made this important compound widely available but has also opened up avenues for the creation of a diverse array of derivatives. The compelling evidence of the anti-cancer, anti-inflammatory, and other therapeutic activities of vanillin-based compounds, coupled with a growing understanding of their mechanisms of action, positions them as promising candidates for further investigation in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers in this exciting and evolving field.

References

- 1. chinakxjy.com [chinakxjy.com]

- 2. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN117924053A - Method for preparing vanillin by oxidizing isoeugenol - Google Patents [patents.google.com]

- 9. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vanillin protects lipopolysaccharide-induced acute lung injury by inhibiting ERK1/2, p38 and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Pivotal Role of (4-Formyl-2-methoxyphenoxy)acetic Acid in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics

(4-Formyl-2-methoxyphenoxy)acetic acid , a versatile bifunctional molecule, has emerged as a significant building block in medicinal chemistry. Its unique chemical architecture, featuring a reactive aldehyde, a carboxylic acid, and a substituted phenoxy ring, provides a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential. This document delineates its primary applications, supported by synthetic protocols and an overview of the biological targets of its derivatives.

Application Notes

The principal application of (4-Formyl-2-methoxyphenoxy)acetic acid in medicinal chemistry is as a key intermediate in the synthesis of bioactive molecules. Its structural features allow for a range of chemical transformations, leading to compounds with potential activities as antibacterial, anti-inflammatory, and anticancer agents.

Precursor to β-Lactam Antibiotics

(4-Formyl-2-methoxyphenoxy)acetic acid serves as a precursor for the in situ generation of a vanillin-derived ketene. This ketene can then undergo a [2+2] cycloaddition reaction (Staudinger synthesis) with various imines to produce a wide range of polyfunctionalized β-lactams (2-azetidinones)[1]. The β-lactam ring is the core structural motif of one of the most important classes of antibiotics.

Synthesis of Anti-inflammatory Agents

Derivatives of phenoxyacetic acids have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The formyl group of (4-Formyl-2-methoxyphenoxy)acetic acid can be readily converted into other functional groups to synthesize novel selective COX-2 inhibitors[2]. Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Foundation for Anticancer Drug Discovery

The core structure of (4-Formyl-2-methoxyphenoxy)acetic acid has been utilized in the synthesis of compounds targeting key signaling pathways in cancer. For instance, it can be a starting material for molecules designed to inhibit the HER2 (human epidermal growth factor receptor 2) tyrosine kinase, which is overexpressed in certain types of breast cancer[3]. Furthermore, its derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a protein complex implicated in inflammatory diseases and some cancers[3].

Quantitative Data Summary

Direct quantitative biological data for (4-Formyl-2-methoxyphenoxy)acetic acid is not extensively reported in the public domain, as it is primarily used as a synthetic intermediate. However, the biological activities of its derivatives are well-documented. The following table summarizes the activity of a representative derivative in the context of COX-2 inhibition.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| Phenoxyacetic acid derivatives | COX-2 | 0.06–0.09 µM | [2] |

Experimental Protocols

Protocol 1: Synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid